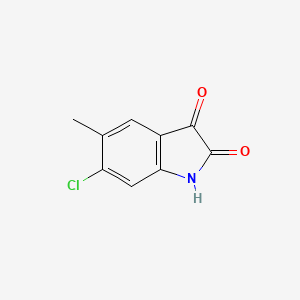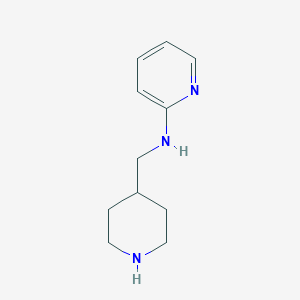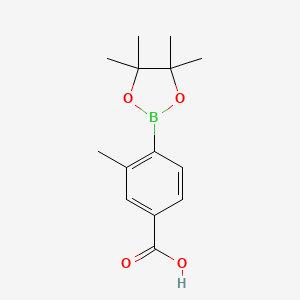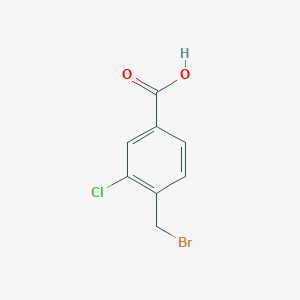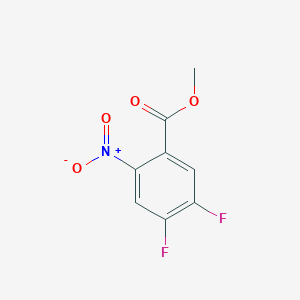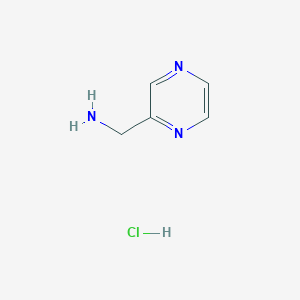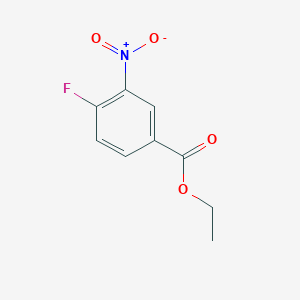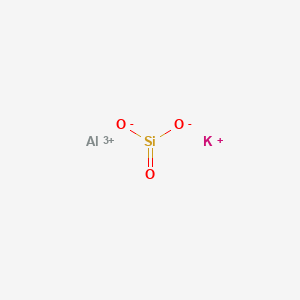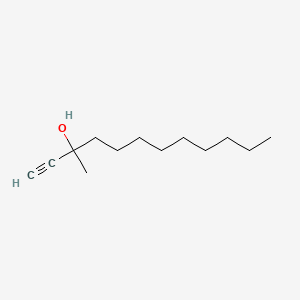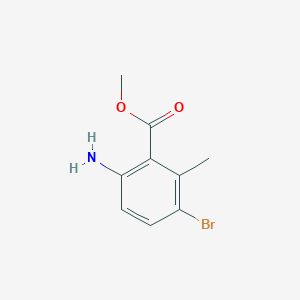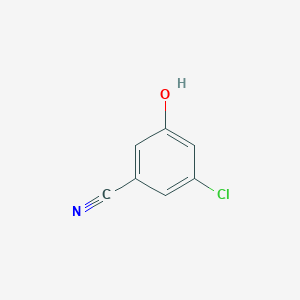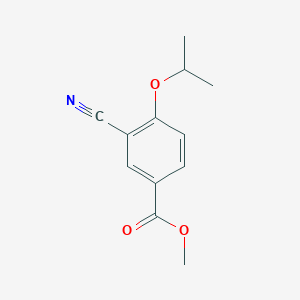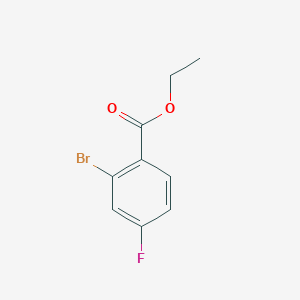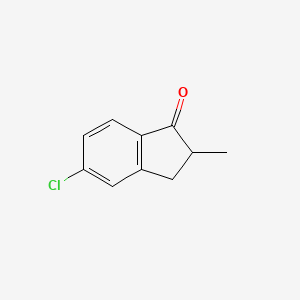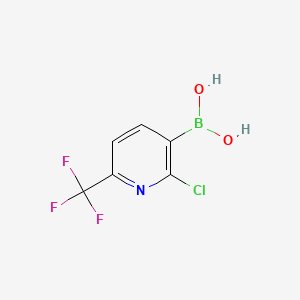
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid
説明
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a chemical compound with the CAS Number: 205240-63-7 and a molecular weight of 225.36 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20C .
Molecular Structure Analysis
The linear formula of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is C6H4BClF3NO2 . The molecule contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 3rd position with a boronic acid group, and at the 6th position with a trifluoromethyl group .Physical And Chemical Properties Analysis
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a solid substance with a molecular weight of 225.36 . It is stored in an inert atmosphere, preferably in a freezer under -20C .科学的研究の応用
General Uses
“(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis . It’s particularly used in the agrochemical, pharmaceutical, and dyestuff fields .
Application in Agrochemical and Pharmaceutical Industries
Specific Scientific Field
This compound is used in the field of agrochemical and pharmaceutical research .
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, including “(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid”, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
The biological activities of trifluoromethylpyridine (TFMP) derivatives, including “(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
The biological activities of trifluoromethylpyridine (TFMP) derivatives, including “(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Safety And Hazards
The safety information for (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
Trifluoromethylpyridines and their derivatives, which are structurally similar to (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of these compounds, including (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, will be discovered in the future .
特性
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBLIMAUCMIBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619049 | |
| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid | |
CAS RN |
205240-63-7 | |
| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



